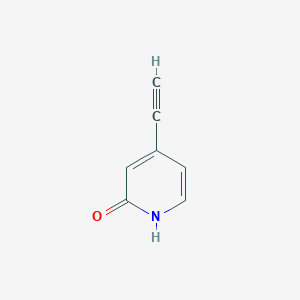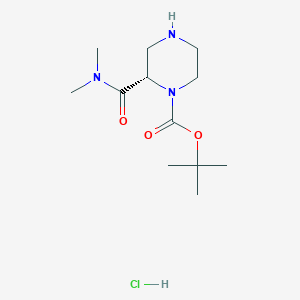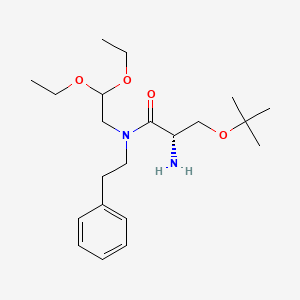
2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid
説明
“2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid” is a chemical compound . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid” is represented by the linear formula C16H17NO3 . The InChI code for this compound is 1S/C16H17NO3/c1-16(2,3)11-6-4-10(5-7-11)13-9-17-14(18)8-12(13)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid” include a molecular weight of 271.32 . The compound is represented by the linear formula C16H17NO3 .科学的研究の応用
Antioxidant Properties
2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid: exhibits antioxidant activity due to its hydroxyl group and aromatic ring. It can scavenge free radicals, protecting cells from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Metal-Organic Frameworks (MOFs)
MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. 2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid can serve as a ligand in MOF synthesis. Its coordination with metal ions leads to the formation of highly crystalline MOFs. These frameworks have tunable properties and find use in gas separation, sensing, and drug release systems .
Organocatalysis
In recent years, organocatalysis has gained prominence as an eco-friendly alternative to transition metal-based catalysis. 2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid has been explored as an efficient organocatalyst for various reactions. Its unique structure allows it to participate in diverse transformations, such as Michael additions, aldol reactions, and multicomponent reactions .
Photoluminescent Materials
The combination of the hydroxyl group and the aromatic ring in this compound contributes to its photoluminescent properties. Researchers have investigated its potential as a component in luminescent materials, including sensors, imaging agents, and optoelectronic devices .
Biological Activity
Studies have explored the biological effects of 2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid . While more research is needed, initial findings suggest potential antimicrobial, anti-inflammatory, and anticancer properties. Its structural features make it an interesting candidate for drug development .
Coordination Chemistry
The carboxylic acid group in this compound allows it to coordinate with metal ions. Researchers have synthesized metal complexes using 2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid as a ligand. These complexes exhibit diverse properties, including luminescence, magnetic behavior, and catalytic activity .
作用機序
Mode of Action
The compound’s structure suggests it may interact with its targets through hydrogen bonding and hydrophobic interactions, given its hydroxyl and aromatic groups .
Pharmacokinetics
The compound’s hydroxyl group may enhance its solubility, potentially influencing its absorption and distribution . Its metabolic and excretion profiles remain to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can influence the rate of reactions involving the compound .
特性
IUPAC Name |
5-(4-tert-butylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)11-6-4-10(5-7-11)13-9-17-14(18)8-12(13)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLRHVZFWIFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687742 | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-T-butylphenyl)isonicotinic acid | |
CAS RN |
1261954-99-7 | |
| Record name | 4-Pyridinecarboxylic acid, 5-[4-(1,1-dimethylethyl)phenyl]-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261954-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)









![2-[Ethyl(methyl)amino]butanoic acid](/img/structure/B3059729.png)


